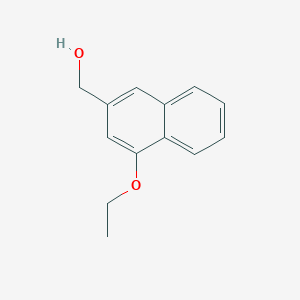
(4-Ethoxynaphthalen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an ethoxy group at the 4-position and a methanol group at the 2-position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxynaphthalen-2-yl)methanol typically involves the ethylation of 2-naphthol followed by a reduction process. One common method includes the reaction of 2-naphthol with diethyl sulfate in the presence of potassium carbonate to form 4-ethoxy-2-naphthol. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product .
化学反应分析
Types of Reactions
(4-Ethoxynaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methanol group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-Ethoxynaphthalen-2-carboxylic acid.
Reduction: 4-Ethoxynaphthalen-2-ylmethane.
Substitution: 4-Substituted naphthalen-2-ylmethanol derivatives.
科学研究应用
(4-Ethoxynaphthalen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-Ethoxynaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include modulation of oxidative stress and inflammatory responses .
相似化合物的比较
Similar Compounds
- 4-Methoxynaphthalen-2-ylmethanol
- 4-Ethoxynaphthalene
- 2-Naphthol derivatives
Uniqueness
(4-Ethoxynaphthalen-2-yl)methanol is unique due to the presence of both an ethoxy group and a methanol group on the naphthalene ring.
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
(4-ethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H14O2/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8,14H,2,9H2,1H3 |
InChI 键 |
XRWKIKLFMPLJJW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC2=CC=CC=C21)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


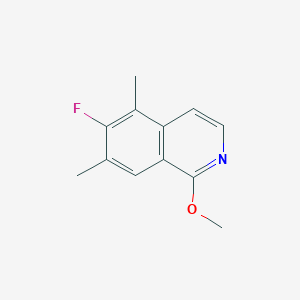
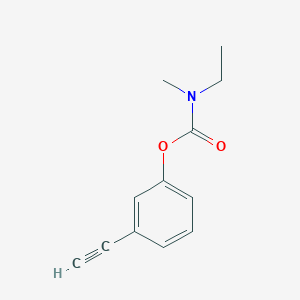

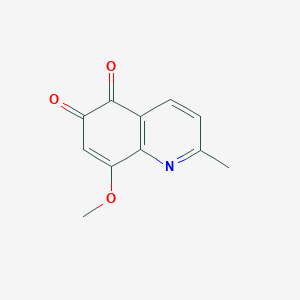
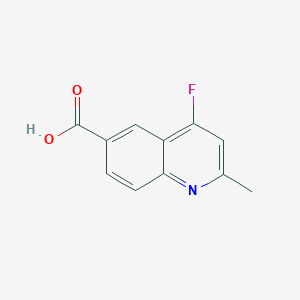
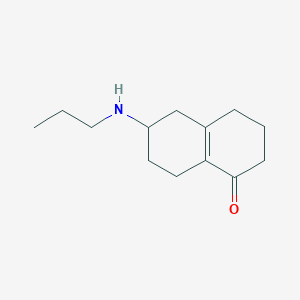
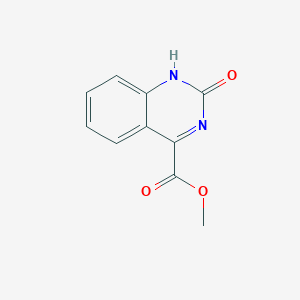
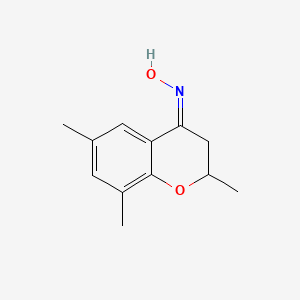
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)


![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)

![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)
